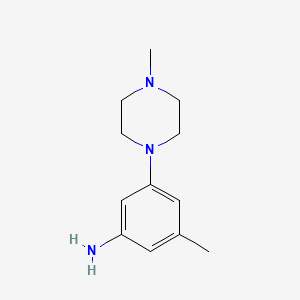

3-Methyl-5-(4-methylpiperazin-1-yl)aniline

Description

3-Methyl-5-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative featuring a methyl group at the 3-position and a 4-methylpiperazinyl group at the 5-position of the benzene ring. Its molecular formula is C₁₂H₁₈N₃, with a molecular weight of 204.30 g/mol. Piperazine-containing anilines are widely utilized as intermediates in pharmaceutical synthesis due to their ability to enhance solubility and modulate biological activity through interactions with target proteins .

Properties

IUPAC Name |

3-methyl-5-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-10-7-11(13)9-12(8-10)15-5-3-14(2)4-6-15/h7-9H,3-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIERJLBHGFQXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CCN(CC2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283736-97-9 | |

| Record name | 3-methyl-5-(4-methylpiperazin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution Route

A common laboratory and industrial route involves the nucleophilic substitution of halogenated aniline derivatives (e.g., 3-chloromethyl or 3-bromomethyl aniline) with 4-methylpiperazine under basic conditions in polar solvents such as methanol or ethanol. The reaction typically proceeds under reflux for several hours to ensure complete substitution.

| Parameter | Typical Conditions |

|---|---|

| Solvent | Methanol, Ethanol |

| Temperature | Reflux (65-80°C) |

| Reaction Time | 4–12 hours |

| Base | Triethylamine or potassium carbonate |

| Molar Ratio | 1:1 to 1:1.2 (aniline derivative : piperazine) |

| Workup | Extraction, recrystallization or chromatography |

This method yields the desired compound with moderate to high purity after purification steps such as recrystallization or column chromatography.

Reduction of Nitro-Substituted Intermediates

Another widely used method involves the preparation of nitro-substituted intermediates bearing the piperazine group, followed by reduction to the corresponding aniline.

For example, a nitrobenzylpiperazine derivative can be synthesized first, then reduced using iron-ammonium chloride or catalytic hydrogenation in the presence of palladium on activated carbon.

| Step | Conditions | Yield (%) |

|---|---|---|

| Nitro intermediate synthesis | Bromination of nitro-substituted aromatic compound with AIBN and DBDMH in acetonitrile | ~70-80 |

| Coupling with 4-methylpiperazine | Stirring with 4-methylpiperazine in ethyl acetate hydrochloride | - |

| Reduction | Iron-ammonium chloride in methanol/water or Pd/C hydrogenation in ethanol under H2 atmosphere | 85-99 |

This approach is advantageous for industrial scale due to the high yield and purity of the final aniline product.

Representative Experimental Procedure (From Literature)

Step 1: Preparation of 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine dihydrochloride

- 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is added to acetonitrile at 25-30°C.

- The nitrobenzyl compound is brominated in the presence of AIBN.

- Ethyl acetate hydrochloride is added, and the mixture is stirred.

- The product is filtered, washed with methyl tert-butyl ether, and dried.

Step 2: Reduction to 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

- The nitro intermediate is reduced using iron-ammonium chloride in methanol/water.

- The organic layer is separated, distilled, and co-distilled with cyclohexane.

- The product is precipitated, filtered, washed, and dried to yield the target aniline compound.

| Compound | Yield (g) | Melting Point (°C) | Notes |

|---|---|---|---|

| 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine dihydrochloride | 48 | 214.1–215.5 | Intermediate |

| 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 53 | 110–120.8 | Final product |

This process has been demonstrated with reproducible results and scalability potential.

Alternative Catalytic Hydrogenation Method

In some syntheses, catalytic hydrogenation is employed to reduce nitro precursors to the aniline derivative. For example:

- Starting from 1-[1-(3-methoxy-4-nitrophenyl)-piperidin-4-yl]-4-methylpiperazine,

- Hydrogenation is carried out using 10% palladium on activated carbon in ethanol,

- Under 1 atm hydrogen pressure at room temperature for 8 hours,

- Followed by filtration and concentration to yield the amine product with yields up to 99%.

Summary Table of Preparation Methods

| Method | Starting Material | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 3-chloromethylaniline + 4-methylpiperazine | SN2 substitution | Methanol/ethanol, reflux, base | 70-85 | Simple, scalable |

| Reduction of nitro intermediate | Nitrobenzylpiperazine derivatives | Reduction (Fe/NH4Cl or Pd/C H2) | Methanol/water or ethanol, H2, Pd/C | 85-99 | High purity, industrially viable |

| Catalytic hydrogenation | Nitro-substituted piperazine derivatives | Hydrogenation | Pd/C, ethanol, 1 atm H2, RT | ~99 | Mild conditions, high yield |

Research Findings and Notes

- The use of iron-ammonium chloride reduction is preferred for its cost-effectiveness and environmental friendliness compared to catalytic hydrogenation.

- Purification via recrystallization from cyclohexane or tetrahydrofuran enhances the product purity and crystallinity.

- Reaction optimization includes controlling temperature, solvent choice, and stoichiometry to maximize yield and minimize by-products.

- Structural confirmation is typically performed by NMR, mass spectrometry, and melting point analysis to ensure compound integrity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitro-substituted products.

Scientific Research Applications

3-Methyl-5-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential as a pharmaceutical agent in the treatment of various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazinyl-Aniline Derivatives

Structural and Functional Insights

Substituent Effects :

- Electron-Withdrawing Groups : Compounds like 2-Chloro-5-[(4-methylpiperazin-1-yl)carbonyl]aniline (chloro, carbonyl) and 2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (nitro, sulfonyl) exhibit increased electrophilicity, which may enhance binding to enzymatic active sites .

- Hydrophobic Groups : The trifluoromethyl group in 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline improves metabolic stability and membrane permeability, critical for oral drug candidates .

- Solubility Modifiers : Piperazine and piperidine moieties (e.g., in 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline ) enhance water solubility, facilitating formulation .

Synthetic Routes: The target compound and its analogues are synthesized via coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) or nucleophilic substitutions . Microwave-assisted methods improve yields in complex couplings .

Biological Activity

3-Methyl-5-(4-methylpiperazin-1-yl)aniline is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHN

- Molecular Weight : 206.30 g/mol

- Functional Groups : Contains a methyl group at the third position and a 4-methylpiperazine moiety at the fifth position of the aniline structure.

The compound's unique substitution pattern contributes to its distinct chemical properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents.

Synthesis

The synthesis of this compound typically involves several key reactions:

| Reaction Type | Reagents/Conditions |

|---|---|

| Oxidation | Potassium permanganate in acidic medium |

| Reduction | Sodium borohydride in methanol |

| Substitution | Halogenation using bromine in acetic acid |

These methods facilitate the formation of various derivatives that can exhibit enhanced biological activity.

Biological Activity

Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors involved in critical biological pathways. Its potential applications are primarily focused on:

- Antidepressant Development : This compound has been utilized in synthesizing novel antidepressants aimed at achieving a rapid onset of action with minimal side effects. The structural similarity to known antidepressants suggests that it may function as a receptor ligand or enzyme inhibitor, modulating neurotransmitter systems effectively.

- Neuroprotective Effects : Studies have shown that compounds targeting the MAP4K family, similar to this compound, exhibit neuroprotective properties. These compounds can prevent neuronal death under stress conditions, indicating potential applications in treating neurodegenerative diseases .

Case Studies

- Antidepressant Activity : In a study focused on synthesizing antidepressant molecules, derivatives of this compound demonstrated significant activity in modulating serotonin and norepinephrine levels, akin to established antidepressants. The research highlighted the importance of structural modifications to enhance efficacy and reduce side effects.

- Neuroprotection : A recent investigation into MAP4K inhibitors showed that compounds with structural similarities to this compound effectively protected motor neurons from degeneration caused by endoplasmic reticulum stress. The study found that these compounds significantly improved neuron survival rates compared to untreated controls .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit specific kinases involved in cell signaling pathways, thereby altering cellular responses to stress and promoting survival mechanisms.

- Receptor Modulation : The compound's structure allows it to bind effectively to neurotransmitter receptors, potentially enhancing synaptic transmission and improving mood regulation.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Methylpiperazin-1-yl)aniline | Lacks methyl group at the third position | Moderate receptor activity |

| 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride | Contains chlorine substituent | Increased cytotoxicity |

| 4-(4-Methylpiperazin-1-yl)aniline | Different substitution pattern on the benzene ring | Reduced efficacy |

This table illustrates how variations in substitution patterns can significantly impact biological activity, emphasizing the importance of careful design in drug development.

Q & A

Q. How can researchers validate target engagement in cellular models using this compound?

- Methodological Answer :

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins (e.g., kinases) via Western blot .

- Pull-Down Assays : Use biotinylated analogs to isolate protein complexes for MS identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.